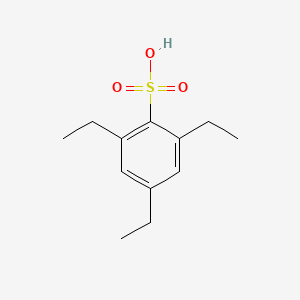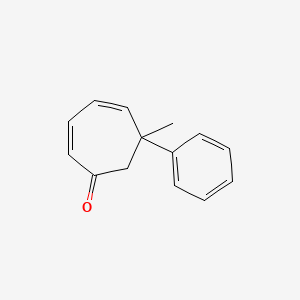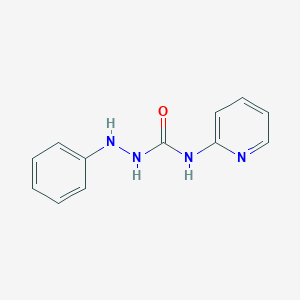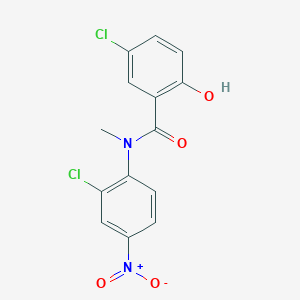![molecular formula C6H5N7 B14494930 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 63210-43-5](/img/structure/B14494930.png)
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under mild conditions, often using a catalyst such as Schiff base zinc (II) complex supported on magnetite nanoparticles . The reaction conditions include a temperature of around 60°C and solvent-free conditions, resulting in high yields of the desired product .
Industrial Production Methods
the use of heterogeneous catalysts and solvent-free conditions suggests that the compound can be produced efficiently on a larger scale with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyrimidine ring .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Agriculture: It can be used as a herbicide and fungicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetolactate synthase, which is crucial for plant growth, making it an effective herbicide . In medicinal applications, the compound can bind to specific receptors and enzymes, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine include:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-7-ethylamino[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart is its azido group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
63210-43-5 |
|---|---|
Formule moléculaire |
C6H5N7 |
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
7-azido-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5N7/c1-4-2-5(11-12-7)13-6(10-4)8-3-9-13/h2-3H,1H3 |
Clé InChI |
JZKDVXXTTFHQJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)


![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)



acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)



![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
